2-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
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Overview
Description
2-Fluoro-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 2-position of the benzamide moiety and a methoxy group at the 8-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline and 2-fluorobenzoyl chloride.
Formation of Intermediate: 8-Methoxyquinoline is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate this compound.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the quinoline ring.
Scientific Research Applications
2-Fluoro-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex quinoline-based compounds with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The methoxy group at the 8-position of the quinoline ring can also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(5-quinolinyl)benzamide: Similar structure but lacks the methoxy group at the 8-position.
8-Methoxyquinoline: Lacks the fluorine atom and benzamide moiety.
2-Fluoro-N-(quinolin-5-yl)benzamide: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of both the fluorine atom and the methoxy group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H13FN2O2 |
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Molecular Weight |
296.29 g/mol |
IUPAC Name |
2-fluoro-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13FN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21) |
InChI Key |
OFJVHROUPSPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3F)C=CC=N2 |
Origin of Product |
United States |
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